N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a research chemical that has garnered significant interest due to its potential therapeutic applications. This compound, with a molecular formula of C16H24N4O3 and a molecular weight of 320.393, is known for its unique structure and promising properties.
Preparation Methods
The synthesis of N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxypyridazinyl Group: This step involves the reaction of the pyrrolidine derivative with a methoxypyridazine compound under specific conditions.
Cyclohexyl Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to its therapeutic effects.
Comparison with Similar Compounds
N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Methoxypyridazine Compounds: These compounds contain the methoxypyridazine moiety and are studied for their potential therapeutic applications.
Cyclohexyl Substituted Compounds: These compounds have a cyclohexyl group and are used in various chemical and biological studies.
Properties
IUPAC Name |
N-cyclohexyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-22-14-7-8-15(19-18-14)23-13-9-10-20(11-13)16(21)17-12-5-3-2-4-6-12/h7-8,12-13H,2-6,9-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAHTGANBHMQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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